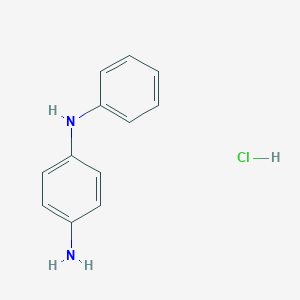

1,4-Benzenediamine, N-phenyl-, monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-phenylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEVDCGZQWFIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2198-59-6, 101-54-2 (Parent) | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021132 | |

| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56426-15-4, 2198-59-6 | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56426-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenyl)aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylbenzene-p-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-aminophenyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TS7135LI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenyl-p-phenylenediamine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of N-Phenyl-p-phenylenediamine Monohydrochloride (CAS 2198-59-6). This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

N-Phenyl-p-phenylenediamine monohydrochloride is the hydrochloride salt of N-Phenyl-p-phenylenediamine. The addition of the hydrochloride moiety generally influences the compound's solubility and stability compared to its free base form.

Table 1: Chemical Identifiers for N-Phenyl-p-phenylenediamine Monohydrochloride

| Identifier | Value |

| CAS Number | 2198-59-6 |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.7 g/mol [1] |

| IUPAC Name | N¹-phenylbenzene-1,4-diamine;hydrochloride |

| Synonyms | 4-Aminodiphenylamine hydrochloride, p-Semidine hydrochloride |

Table 2: Physicochemical Properties of N-Phenyl-p-phenylenediamine and its Monohydrochloride Salt

| Property | N-Phenyl-p-phenylenediamine (Free Base) | N-Phenyl-p-phenylenediamine Monohydrochloride |

| Melting Point | 70.0-77.0°C[2] | Not experimentally determined |

| Boiling Point | 354 °C[3] | 354.70 °C (estimated)[4] |

| Solubility | Insoluble in water[5]. Soluble in ethanol.[3] | Water: 3.829 x 10⁴ mg/L at 25°C (estimated)[4] |

| Appearance | Dark brown or dark purple to dark gray crystals or powder[2] | Blue-Gray Powder |

| Vapor Pressure | - | 0.000033 mmHg @ 25.00 °C (estimated)[4] |

| Flash Point | 199 °C | 197.80 °C (estimated)[4] |

| logP (o/w) | - | 1.287 (estimated)[4] |

Experimental Protocols

Synthesis of N-Phenyl-p-phenylenediamine Monohydrochloride

A common method for the synthesis of N-Phenyl-p-phenylenediamine monohydrochloride involves the reaction of the free base, N-Phenyl-p-phenylenediamine, with hydrochloric acid.

Protocol:

-

Dissolve N-Phenyl-p-phenylenediamine in a suitable organic solvent, such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to obtain pure N-Phenyl-p-phenylenediamine monohydrochloride.

Caption: Synthesis workflow for N-Phenyl-p-phenylenediamine Monohydrochloride.

Analytical Methods

A reversed-phase HPLC method can be employed for the analysis of N-Phenyl-p-phenylenediamine monohydrochloride. The amine salt can be converted to the free amine upon injection by using a buffered mobile phase.

Protocol:

-

Column: C18 stationary phase (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) can be used. The aqueous phase should be buffered to a neutral pH (e.g., with a phosphate buffer) to ensure the conversion of the salt to the free amine.

-

Flow Rate: 0.55 ml/min.

-

Detection: UV detection at a wavelength of 242 nm.[6]

-

Sample Preparation: Dissolve a known amount of N-Phenyl-p-phenylenediamine monohydrochloride in the mobile phase to prepare a stock solution. Further dilutions can be made as required.

Caption: HPLC analysis workflow.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in N-Phenyl-p-phenylenediamine monohydrochloride. The spectrum would show characteristic peaks for N-H stretching of the primary and secondary amines, as well as aromatic C-H and C=C stretching. The presence of the hydrochloride salt may cause shifts in the amine-related peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the compound. The spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectra for N-phenyl-p-phenylenediamine, hydrochloride are available in public databases.[7]

Biological Activity and Toxicology

The biological activity and toxicological profile of N-Phenyl-p-phenylenediamine monohydrochloride are primarily inferred from studies on the free base, N-Phenyl-p-phenylenediamine.

Toxicology Summary

-

Acute Toxicity: The oral median lethal dose (LD₅₀) of N-Phenyl-p-phenylenediamine in rats has been reported to be in the range of 464 mg/kg to 1,000 mg/kg.[8]

-

Skin Sensitization: N-Phenyl-p-phenylenediamine is a known skin sensitizer and can cause allergic contact dermatitis.[8]

-

Irritation: The compound can cause irritation to the skin and eyes.[8]

-

Developmental Toxicity: Oral administration to female rats showed maternal and fetal toxicity at a dose of 100 mg/kg, but it was not considered teratogenic. Dermal application of a hair dye formulation containing 2.0% N-Phenyl-p-phenylenediamine did not show developmental toxicity in rats and mice.[8]

-

Carcinogenicity: Studies in rats and female mice did not show evidence of carcinogenicity. However, male mice showed a non-dose-dependent increased incidence of hepatocellular neoplasms.[8]

Signaling Pathways

Specific signaling pathways for N-Phenyl-p-phenylenediamine monohydrochloride have not been extensively studied. However, research on the parent compound, p-phenylenediamine, has shown that it can induce apoptosis in human urothelial cells. This process is mediated by the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway. Furthermore, it has been observed to inhibit the NF-κB, mTOR, and Wnt signaling pathways.

Caption: Potential signaling pathways affected by p-phenylenediamine.

References

- 1. CAS RN 2198-59-6 | Fisher Scientific [fishersci.com]

- 2. N-Phenyl-p-phenylenediamine, 98% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 4. N-phenyl-p-phenylenediamine HCl, 2198-59-6 [thegoodscentscompany.com]

- 5. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. spectrabase.com [spectrabase.com]

- 8. View Attachment [cir-reports.cir-safety.org]

Synthesis Pathway of 1,4-Benzenediamine, N-phenyl-, monohydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, a significant chemical intermediate. The synthesis is primarily approached as a two-stage process: the formation of the free amine, N-phenyl-p-phenylenediamine, followed by its conversion to the monohydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data.

Overview of Synthesis Strategies

The synthesis of N-phenyl-p-phenylenediamine can be achieved through several established methods in organic chemistry. The most prominent and contemporary approaches involve transition metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination is a widely recognized and effective method.[1] An alternative, classical approach is the Ullmann condensation. Following the successful synthesis of the free amine, the final product is obtained by salt formation with hydrochloric acid.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-phenyl-p-phenylenediamine and its subsequent conversion to the monohydrochloride salt.

2.1. Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile and efficient route for the formation of the C-N bond required in N-phenyl-p-phenylenediamine. The reaction couples an aniline with a suitable p-substituted aniline derivative, typically a haloaniline.

Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoaniline (1.0 equivalent), aniline (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base, typically sodium tert-butoxide (1.4 equivalents).[1]

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe.[1]

-

Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[1] The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.[1]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude N-phenyl-p-phenylenediamine.[1]

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-phenyl-p-phenylenediamine.[1]

2.2. Synthesis of this compound

The final step is the formation of the hydrochloride salt. This is typically achieved by treating the purified free amine with hydrochloric acid.

Protocol:

-

Dissolution: Dissolve the purified N-phenyl-p-phenylenediamine in a suitable organic solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of concentrated hydrochloric acid to the solution while stirring. The monohydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield this compound.

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of N-phenyl-p-phenylenediamine and its dihydrochloride salt, based on a related procedure for o-phenylenediamine dihydrochloride.[2]

| Parameter | Value | Reference |

| Starting Material | o-nitroaniline | [2] |

| Reducing Agent | Zinc Dust | [2] |

| Yield of crude o-phenylenediamine | 85-93% | [2] |

| Yield of purified o-phenylenediamine | 74-85% | [2] |

| Yield of o-phenylenediamine dihydrochloride | 85-90% | [2] |

Note: The yields for N-phenyl-p-phenylenediamine monohydrochloride are expected to be in a similar range, but will be dependent on the specific reaction conditions and purification efficiency.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 4-Aminodiphenylamine Hydrochloride for Researchers and Drug Development Professionals

An authoritative overview of the molecular structure, chemical properties, synthesis, and biological implications of 4-Aminodiphenylamine Hydrochloride.

This technical guide provides a comprehensive analysis of 4-Aminodiphenylamine Hydrochloride (4-ADPA HCl), a compound of significant interest in various industrial and research applications. This document details its molecular characteristics, physicochemical properties, established synthesis protocols, and available toxicological data.

Molecular Structure and Chemical Identity

4-Aminodiphenylamine hydrochloride is the hydrochloride salt of 4-aminodiphenylamine. The structure consists of a diphenylamine core with an amino group substituted at the para position of one of the phenyl rings. The hydrochloride salt is formed by the protonation of one of the amino groups.

Molecular Formula: C₁₂H₁₃ClN₂[1]

Chemical Names: 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine hydrochloride, 4-Anilinoanilinium chloride[2]

CAS Numbers: Two CAS numbers are commonly associated with this compound: 56426-15-4[2][3] and 2198-59-6[4][5]. It is crucial for researchers to note the specific CAS number when sourcing this chemical to ensure the correct isomer and salt form.

Molecular Weight: 220.70 g/mol [2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminodiphenylamine and its hydrochloride salt is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Appearance | White to Gray to Dark blue powder/crystal | |

| Melting Point | 258-261 °C (for CAS 56426-15-4) | [2] |

| 241 °C (lit.) (for CAS 2198-59-6) | [6] | |

| Boiling Point | 354 °C (for the free base) | [7][8] |

| Solubility | Sparingly soluble in water. Soluble in ethanol. Slightly soluble in DMSO. | [6][7][9] |

| logP (estimated) | 1.287 | [6] |

Synthesis of 4-Aminodiphenylamine Hydrochloride

Several synthetic routes for the preparation of 4-aminodiphenylamine have been established, which can then be converted to the hydrochloride salt. The primary industrial methods include:

-

Ullmann Condensation and Reduction: This common industrial route involves the copper-catalyzed reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine. The nitro group is subsequently reduced to an amine, followed by salt formation with hydrochloric acid.[10]

-

Fischer-Hepp Rearrangement: This method involves the N-nitrosation of diphenylamine, followed by an acid-catalyzed rearrangement to form 4-nitrosodiphenylamine. The nitroso group is then reduced to the corresponding amine.[10]

-

Nucleophilic Aromatic Substitution of Hydrogen (NASH): A greener alternative involves the direct reaction of aniline with nitrobenzene in the presence of a strong base to yield 4-nitrodiphenylamine and 4-nitrosodiphenylamine, which are then reduced.[11]

-

One-Pot Reaction from Aniline and Nitrobenzene: A high-yield, one-pot procedure has been developed involving the coupling of aniline and nitrobenzene, followed by reduction of the crude mixture using a Raney Ni-Al alloy and aluminum powder.[12]

Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine

This protocol is adapted from a reported one-pot procedure.[12]

Step 1: Coupling Reaction

-

In a reaction vessel, combine aniline (11 molar equivalents) and nitrobenzene (1 molar equivalent).

-

Add a 25 wt% aqueous solution of tetramethylammonium hydroxide and sodium hydroxide.

-

Stir the reaction mixture at 80°C for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC).

Step 2: Reduction

-

To the reaction mixture, add water.

-

Gradually add Raney Ni-Al alloy and aluminum powder over 30 minutes.

-

Stir the mixture at 80°C for 3 hours.

-

Cool the reaction to room temperature and filter through Celite.

-

The filtrate is then subjected to further purification steps to isolate the 4-aminodiphenylamine.

Below is a DOT script for a visual representation of the one-pot synthesis workflow.

References

- 1. 56426-15-4 CAS MSDS (4-AMINODIPHENYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Aminodiphenylamine hydrochloride for synthesis 56426-15-4 [sigmaaldrich.com]

- 3. 4-Aminodiphenylamine hydrochloride CAS 56426-15-4 | 800405 [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-AMINODIPHENYLAMINE HYDROCHLORIDE CAS#: 2198-59-6 [m.chemicalbook.com]

- 7. 4-aminodiphenylamine [chemister.ru]

- 8. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 9. 4-Aminodiphenylamine | 101-54-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

In-Depth Technical Guide to N-phenyl-4-aminophenol (CAS 101-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-4-aminophenol, also known as 4-aminodiphenylamine or N-phenyl-p-phenylenediamine, with the CAS registry number 101-54-2, is an aromatic amine of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action relevant to drug development and toxicology. The information is presented to support researchers and scientists in their understanding and utilization of this compound.

Chemical and Physical Properties

N-phenyl-4-aminophenol is a purple-black solid or flake-like substance at room temperature.[1] It is an organic compound that features two amine groups attached to a phenyl-substituted p-phenylenediamine structure.[2] Its properties make it suitable for applications as an antioxidant and as an intermediate in the synthesis of dyes and polymers.[2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of N-phenyl-4-aminophenol.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | Purple-black solid or flakes | [1] |

| Melting Point | 68-72 °C | |

| Boiling Point | 354 °C at 760 mmHg | [2] |

| Flash Point | 199 °C | |

| Density | 1.15 g/cm³ | [2] |

| logP (Octanol/Water) | 2.5 | [2] |

| Property | Value | Reference |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol | |

| pKa (predicted) | 5.1 (for the related compound N-isopropyl-N'-phenyl-p-phenylenediamine) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-phenyl-4-aminophenol.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-phenyl-p-phenylenediamine is available and can be used for the identification of its functional groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are available for N-phenyl-p-phenylenediamine and its hydrochloride salt, which are essential for structural elucidation.[5][6][7][8]

-

UV-Visible Spectroscopy: While a specific spectrum for N-phenyl-4-aminophenol was not found, analysis of related p-phenylenediamine compounds can be performed using UV-Vis spectrophotometry.[9]

Experimental Protocols

Synthesis of N-phenyl-4-aminophenol via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of N-phenyl-4-aminophenol.[1]

Materials:

-

4-bromoaniline (1.0 equivalent)

-

Aniline (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

-

Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

-

Sodium tert-butoxide (1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

In a glovebox purged with nitrogen, combine 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide in a dry Schlenk flask.

-

Add anhydrous toluene to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-phenyl-4-aminophenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of N-phenyl-4-aminophenol.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for N-phenyl-4-aminophenol is not detailed in the provided search results, methods for the analysis of the related compound p-phenylenediamine can be adapted. A common approach involves using a mixed-mode stationary phase column.[10][11]

General HPLC Parameters (for adaptation):

-

Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic buffer (e.g., sulfuric acid). A typical starting point could be a 30:70 ratio of acetonitrile to water.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of N-phenyl-4-aminophenol. For related compounds, wavelengths around 210-242 nm have been used.[10][11]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as the mobile phase, to a known concentration.

Diagram of Analytical Workflow:

Caption: General workflow for the HPLC analysis of N-phenyl-4-aminophenol.

Biological Activity and Mechanism of Action

N-phenyl-4-aminophenol exhibits biological activity that is of interest to toxicologists and drug development professionals. It is known to be a skin sensitizer and can cause allergic reactions.[2]

Toxicity and Allergenicity

Exposure to N-phenyl-4-aminophenol can lead to skin irritation, dermatitis, and methemoglobinemia, a condition that impairs oxygen transport in the blood.[2] Its potential to cause allergic contact dermatitis is a significant consideration in occupational health.

A study on the quinone derivative of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), revealed a toxicity mechanism involving the formation of DNA adducts in mammalian cells and aquatic organisms.[12] This suggests that the metabolic activation of such compounds can lead to genotoxicity.

Signaling Pathways

While specific signaling pathways for N-phenyl-4-aminophenol are not well-elucidated in the context of drug development, studies on the parent compound, p-phenylenediamine (PPD), provide some insights. PPD has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway.[13] This process was also associated with the inhibition of the NF-κB, mTOR, and Wnt signaling pathways.[13] It is plausible that N-phenyl-4-aminophenol could exert its biological effects through similar mechanisms, although further research is required to confirm this.

Diagram of Potential Signaling Pathway Involvement (based on p-phenylenediamine data):

Caption: Apoptotic pathways induced by p-phenylenediamine.

Conclusion

N-phenyl-4-aminophenol (CAS 101-54-2) is a versatile aromatic amine with a range of industrial applications. This guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis and analysis. While its biological activity is primarily characterized by its toxicity and allergenicity, the mechanisms of action of related compounds suggest potential interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which will be crucial for its safe handling and for exploring any potential applications in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 3. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. N,N-Diphenyl-p-phenylenediamine(74-31-7) 13C NMR spectrum [chemicalbook.com]

- 6. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. turkjps.org [turkjps.org]

- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 12. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the toxicological profile of N-phenyl-p-phenylenediamine.

An In-depth Technical Guide on the Toxicological Profile of N-phenyl-p-phenylenediamine

Introduction

N-phenyl-p-phenylenediamine (NPPD) is an aromatic amine with the CAS number 101-54-2.[1] It is utilized as an industrial intermediate in the manufacturing of various chemical products, including photographic chemicals, pharmaceuticals, and microbicides.[1] It is also used in the production of dyes and as an antiozonant in rubber.[1] Furthermore, NPPD has been reported as an ingredient in some oxidation-type hair dye formulations.[1] This guide provides a comprehensive review of the toxicological data available for NPPD, focusing on its effects across various endpoints to inform researchers, scientists, and drug development professionals.

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Studies on the toxicokinetics of p-phenylenediamine (PPD), a related compound, indicate that it is absorbed through the skin and is subsequently distributed throughout the body.[2] Following dermal application in rats, the primary metabolite found in plasma is N,N'-diacetyl-p-phenylenediamine (DAPPD).[2] Elimination is predominantly through renal excretion, with about 90% of the dose excreted within the first 24 hours in animal models.[3] The elimination half-life after dermal exposure is approximately 7.8 hours.[3]

Metabolism

The primary metabolic pathway for p-phenylenediamines in humans is N-acetylation.[2][4] In the skin and liver, N-phenyl-p-phenylenediamine can be metabolized by N-acetyltransferase-1 (NAT-1) into its monoacetylated (MAPPD) and subsequently its diacetylated (DAPPD) derivatives.[5][6][7] This acetylation process is generally considered a detoxification pathway, as the acetylated metabolites are biologically less reactive than the parent compound.[5] There is a lack of evidence for significant metabolism of PPD by hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylamine, a key activation step for many carcinogenic arylamines.[4]

Acute Toxicity

Acute toxicity studies have been conducted via oral and dermal routes in several animal species. The oral median lethal dose (LD50) in rats ranges from 464 mg/kg to 1,000 mg/kg.[8] In cats, acute oral exposure led to increased methemoglobin and Heinz body formation at doses as low as 25 mg/kg, with a 100 mg/kg dose being fatal.[8] Symptoms of acute toxicity in humans following high-level exposure can include severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma.[9][10]

Table 1: Acute Toxicity of N-phenyl-p-phenylenediamine

| Species | Route | LD50 | Reference |

| Rat (Wistar) | Oral | 847 mg/kg | [8] |

| Rat | Oral | 464 mg/kg | [8] |

| Rat | Oral | 720 mg/kg | [8] |

| Rat | Oral | ~1,000 mg/kg | [8] |

| Rabbit | Oral | >5,000 mg/kg | [8] |

| Rabbit | Dermal | >5,000 mg/kg | [11] |

Experimental Protocols: Acute Oral Toxicity (Rat)

A representative acute oral toxicity study was conducted by Litton Bionetics, Inc. in 1973.[8]

-

Test Substance: N-phenyl-p-phenylenediamine.

-

Species: Rats (strain not specified).

-

Administration: The test substance was administered orally.

-

Dose Levels: Multiple dose levels were tested to determine the LD50.

-

Observation: Animals were observed for signs of toxicity and mortality over a specified period.

-

Endpoint: The LD50 was calculated to be 464 mg/kg.[8]

Irritation and Sensitization

Skin and Eye Irritation

N-phenyl-p-phenylenediamine is considered a skin and eye irritant.[8][12] In a study using rabbits, 100 mg of NPPD powder was instilled into the conjunctival sac, resulting in an average primary Draize irritation score of 8.1 (on a scale of 0 to 110), classifying it as an ocular irritant.[8] Chronic exposure in humans can lead to eczematoid contact dermatitis.[9]

Skin Sensitization

NPPD is a known skin sensitizer in humans and has been observed to cause sensitization in guinea pigs.[8][10] Clinical data indicate that sensitization reactions are more common among individuals with occupational exposure, such as hairdressers.[8]

Repeated Dose Toxicity

Sub-chronic and chronic toxicity studies have been conducted in rats and mice, primarily through dietary administration. The main effects observed were related to reduced body weight gain and liver inflammation.[1]

Table 2: Repeated Dose Toxicity of N-phenyl-p-phenylenediamine

| Species | Route | Dose Levels | Duration | Key Findings | Reference |

| Rat (Fischer 344) | Oral (diet) | 0, 600, 1,200 ppm | 78 weeks | No significant clinical signs of toxicity or effects on body weight gain. Unusually extensive hepatic inflammation in dosed males. | [1] |

| Mouse (B6C3F1) | Oral (diet) | Males: 0, 2,057, 4,114 ppm (TWA) Females: 0, 3,672, 8,170 ppm (TWA) | 48 weeks | Lower mean body weights in dosed groups. High mortality in dosed groups. Extensive hepatic inflammation in dosed males and to a lesser extent in females. CNS damage signs in females at ≥5,000 ppm. | [1][8] |

| Rat | Oral (diet) | 0, 0.1, 0.25, 0.5, 0.75% | 90 days | Dose-dependent reduction in body weight gain. | [8] |

Experimental Protocols: 78-Week Chronic Study (Rat)

As detailed in the National Toxicology Program (NTP) bioassay report:[1]

-

Test Substance: Technical-grade N-phenyl-p-phenylenediamine.

-

Species: Fischer 344 rats, 50 of each sex per dose group, 20 untreated controls of each sex.

-

Administration: The test chemical was administered in the diet.

-

Dose Levels: 600 ppm and 1,200 ppm.

-

Duration: 78 weeks of administration, followed by a 26-week observation period.

-

Observations: Animals were weighed regularly. Clinical signs and mortality were recorded.

-

Pathology: At 104 weeks, all surviving rats were sacrificed. A complete histopathologic examination was performed on all control and high-dose rats, and on all rats that died early. For low-dose rats, gross lesions, tissues from major organs, and the liver were examined.

Genotoxicity

The genotoxic potential of N-phenyl-p-phenylenediamine and its parent compound, p-phenylenediamine, has been evaluated in several in vitro and in vivo assays. While PPD has shown some evidence of genotoxicity in vitro, its acetylated metabolites, which represent the systemically available forms in humans, are considered non-genotoxic.[5]

Table 3: Genotoxicity of Phenylenediamines

| Test System | Compound | Metabolic Activation (S9) | Result | Reference |

| Ames test (S. typhimurium TA98) | p-Phenylenediamine (PPD) | With S9 | Slightly mutagenic | [5] |

| Ames test (S. typhimurium) | MAPPD, DAPPD | Not specified | Negative | [5] |

| Mouse Lymphoma Assay (Hprt locus) | p-Phenylenediamine (PPD) | With and without S9 | Negative | [5] |

| In vitro Micronucleus Test (Human Lymphocytes) | p-Phenylenediamine (PPD) | With S9 (24h stimulation) | Positive | [5] |

| In vitro Micronucleus Test (Human Lymphocytes) | p-Phenylenediamine (PPD) | Without S9 (48h stimulation) | Positive | [5] |

| In vitro Micronucleus Test (Human Lymphocytes) | MAPPD, DAPPD | Not specified | Negative | [5] |

| Chromosome Aberrations (CHO cells) | N-phenyl-p-phenylenediamine | Not specified | Negative | [13] |

| Sister Chromatid Exchange (CHO cells) | N-phenyl-p-phenylenediamine | Not specified | Negative | [13] |

Experimental Protocols: In Vitro Micronucleus Test

As described for p-Phenylenediamine:[5]

-

Test System: Cultured human peripheral blood lymphocytes.

-

Test Substance: p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD), Diacetyl-p-phenylenediamine (DAPPD).

-

Methodology: Lymphocytes were stimulated with phytohaemagglutinin (PHA) for either 24 or 48 hours. The test substance was added with or without an S9 metabolic activation system.

-

Endpoint: The frequency of micronuclei (MN) was scored.

-

Results: PPD induced micronuclei under specific conditions, while its acetylated metabolites did not.[5]

Carcinogenicity

Long-term carcinogenicity bioassays have been conducted on N-phenyl-p-phenylenediamine in rats and mice. Under the conditions of these studies, NPPD was not found to be carcinogenic.[1]

Table 4: Carcinogenicity of N-phenyl-p-phenylenediamine

| Species | Route | Dose Levels | Duration | Findings | Reference |

| Rat (Fischer 344) | Oral (diet) | 600 or 1,200 ppm | 78 weeks | No evidence of carcinogenicity. | [1] |

| Mouse (B6C3F1) | Oral (diet) | Males: 2,057 or 4,114 ppm (TWA) Females: 3,672 or 8,170 ppm (TWA) | 48 weeks | Not considered carcinogenic. A statistically significant increase in combined hepatocellular adenomas and carcinomas in low-dose male mice was not dose-dependent and was within historical control ranges. | [1] |

| Mouse | Dermal | 2.0% NPPD in a hair dye formulation | 23 months (once weekly) | No increase in neoplasms compared to controls. | [8] |

It is important to note that while NPPD itself was not found to be carcinogenic in these studies, an oxidation product of p-phenylenediamine (formed by reaction with hydrogen peroxide) was found to be mutagenic in the Ames test and induced mammary gland tumors in female rats.[14] The reaction of PPD with hydrogen peroxide can also form Bandrowski's base, which is considered a potential mutagen and carcinogen.[15][16]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View Attachment [cir-reports.cir-safety.org]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. N-Phenyl-p-phenylenediamine (101-54-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 14. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nveo.org [nveo.org]

- 16. safecosmetics.org [safecosmetics.org]

1,4-Benzenediamine, N-phenyl-, monohydrochloride material safety data sheet (MSDS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6). The information is compiled and presented to meet the needs of professionals in research and development.

Chemical Identification and Properties

This compound, also known as N-phenyl-p-phenylenediamine monohydrochloride, is an aromatic amine salt. It is crucial to handle this compound with appropriate safety precautions due to its hazard profile.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine HCl |

| CAS Number | 2198-59-6[1] |

| Molecular Formula | C₁₂H₁₃ClN₂[1] |

| Molecular Weight | 220.70 g/mol [1] |

| InChI Key | PNEVDCGZQWFIKV-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Powder | [1] |

| Color | Blue-Gray | [1] |

| Melting Point | 220 - 224 °C (428 - 435.2 °F) | [2] |

| Boiling Point | No information available | [2] |

| Solubility | Soluble in water. | [3] |

| Stability | Stable under normal temperatures and pressures. May discolor on exposure to light. | [4] |

Hazard Identification and Toxicology

This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][5] |

| Respiratory Irritation | - | May cause respiratory irritation.[1] |

Toxicological Summary:

-

Acute Effects: Causes serious eye irritation and skin irritation.[1][5] Inhalation of dust may irritate the respiratory tract.[4] Ingestion may be harmful.

-

Sensitization: May cause an allergic skin reaction (skin sensitization).[4]

-

Chronic Effects: Prolonged or repeated exposure may lead to the formation of methemoglobin, which can cause cyanosis (bluish discoloration of the skin).[4][6]

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below. These protocols are based on standardized OECD guidelines and published research.

Dermal Sensitization: Guinea Pig Maximisation Test (GPMT)

This protocol is based on the OECD Guideline 406 for Skin Sensitization and studies performed on the parent compound, N-phenyl-p-phenylenediamine.[2]

Objective: To determine the potential of a substance to induce skin sensitization.

Methodology:

-

Induction Phase:

-

Intradermal Induction: Guinea pigs receive intradermal injections of the test substance with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Induction: One week after injections, the test substance is applied topically to the same site under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the animals' flanks.

-

The challenge site is observed for signs of erythema and edema at 24 and 48 hours after patch removal.

-

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure. A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

Acute Eye Irritation/Corrosion Test

This protocol is based on the OECD Guideline 405.[1][4][7]

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed to determine if an in-vivo test is necessary.

-

Animal Selection: Albino rabbits are typically used for this test.

-

Test Procedure:

-

A single dose (e.g., 0.1 g of solid, ground to a fine powder) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

-

The other eye remains untreated and serves as a control.

-

-

Observation:

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are scored for lesions of the cornea, iris, and conjunctiva according to the Draize scale.

-

-

Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.

Handling:

-

Avoid breathing dust.[1]

-

Wash thoroughly after handling.

-

Use only in a well-ventilated area.

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[4]

-

Keep away from strong oxidizing agents.

-

Protect from light.[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Logical Relationships: Synthesis

The monohydrochloride salt is formed from its free base, N-phenyl-p-phenylenediamine. A generalized reaction pathway is illustrated below.

References

An In-Depth Technical Guide to the Solubility of N-Phenyl-p-phenylenediamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and other chemical industries in understanding and applying the solubility characteristics of this compound. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to N-Phenyl-p-phenylenediamine Hydrochloride

N-Phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is an aromatic amine. Its hydrochloride salt is often used in various applications due to its increased stability and altered solubility profile compared to the free base. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical techniques.

Solubility Data

The available quantitative and qualitative solubility data for N-Phenyl-p-phenylenediamine and its hydrochloride salt are summarized in the table below. It is important to note that comprehensive quantitative data for the hydrochloride salt across a wide range of organic solvents is limited in publicly available literature.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| N-Phenyl-p-phenylenediamine | Water | 20 | 0.6 g/L | Quantitative |

| Ethanol | Not Specified | 10 mg/mL | Quantitative | |

| Ethanol | Not Specified | Very Soluble | Qualitative | |

| Chloroform | Not Specified | Sparingly Soluble | Qualitative | |

| Water | Not Specified | Sparingly Soluble | Qualitative | |

| N-Phenyl-p-phenylenediamine Hydrochloride | Water | 25 | 3.829 x 10⁴ mg/L (estimated) | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative | |

| Water | Not Specified | Slightly Soluble (requires heating and sonication) | Qualitative |

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for the gravimetric determination of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of N-Phenyl-p-phenylenediamine hydrochloride in a specified organic solvent at a controlled temperature.

Materials:

-

N-Phenyl-p-phenylenediamine hydrochloride (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Solvent Preparation: Dispense a known volume (e.g., 10 mL) of the selected organic solvent into several vials.

-

Sample Addition: Add an excess amount of N-Phenyl-p-phenylenediamine hydrochloride to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtered solution (L))

Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent and temperature.

-

Report the average solubility and the standard deviation.

-

Record the experimental temperature and the duration of equilibration.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Experimental Workflow for Solubility Determination.

Logical Relationships in Solubility

The solubility of N-Phenyl-p-phenylenediamine hydrochloride is governed by several factors. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.

Caption: Factors Influencing Solubility.

Spectroscopic Profile of 4-Aminodiphenylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminodiphenylamine (CAS No. 101-54-2), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and rubber antioxidants. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

4-Aminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a substituted aromatic amine. Its structural features give rise to a distinct spectroscopic signature. This guide presents its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data in a clear, tabulated format. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminodiphenylamine.

UV-Vis Spectroscopy

| Parameter | Value | Solvent |

| λmax | 281 nm | 95% Ethanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.172 | m | Aromatic Protons | CDCl₃ |

| 6.948 | m | Aromatic Protons | CDCl₃ |

| 6.831 | m | Aromatic Protons | CDCl₃ |

| 6.777 | m | Aromatic Protons | CDCl₃ |

| 6.633 | m | Aromatic Protons | CDCl₃ |

| 5.39 | s | NH Proton | CDCl₃ |

| 3.51 | s | NH₂ Protons | CDCl₃ |

¹³C NMR (Carbon NMR)

A representative ¹³C NMR spectrum indicates the presence of multiple unique carbon environments within the aromatic rings. Specific chemical shift assignments require further detailed analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminodiphenylamine is characterized by the following key absorption peaks, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (Primary Amine, Asymmetric) |

| ~3300 | Strong, Sharp | N-H Stretch (Primary Amine, Symmetric) |

| ~3200 | Medium | N-H Stretch (Secondary Amine) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | N-H Bend (Primary Amine) |

| ~1500 | Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of 4-Aminodiphenylamine is prepared in a suitable UV-transparent solvent, such as 95% ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline spectrum of the solvent is recorded. The sample cuvette is then placed in the sample beam path, and the absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of 4-Aminodiphenylamine is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The chemical shifts are also referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid 4-Aminodiphenylamine is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is collected. The sample is then placed in the infrared beam, and the sample spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Aminodiphenylamine.

Caption: General workflow for spectroscopic analysis.

Stability and Degradation of N-Phenyl-p-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry to enhance the durability of various products. Beyond its industrial applications, the chemical reactivity and degradation of NPPD and related p-phenylenediamine (PPD) derivatives are of considerable interest to researchers and drug development professionals due to their potential environmental fate and toxicological profiles of their degradation products. This technical guide provides a comprehensive overview of the stability and degradation pathways of NPPD, summarizing key quantitative data, detailing relevant experimental methodologies, and presenting visual representations of the degradation processes.

Chemical Properties of N-Phenyl-p-phenylenediamine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Appearance | Odorless purple-black solid or flakes | [3] |

| Melting Point | 68-72 °C | |

| Boiling Point | 354 °C at 760 mmHg | [4] |

| Water Solubility | < 1 mg/mL at 20 °C | [5] |

| LogP | 1.82 (estimated) | [1] |

Degradation Pathways

The degradation of N-Phenyl-p-phenylenediamine is primarily driven by three main pathways: oxidation, hydrolysis, and photodegradation. These pathways can occur independently or concurrently, leading to a complex mixture of transformation products.

Oxidation

Oxidation is the most significant degradation pathway for NPPD. It is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, ozone, or other oxidizing agents. The primary oxidation product is N-phenyl-1,4-benzoquinonediimine. This intermediate is relatively unstable and can undergo further reactions.[3]

The electrochemical oxidation of NPPD in acidic aqueous solutions has been shown to be a quasi-reversible two-electron transfer process.[2]

Key Oxidation Products:

-

N-phenyl-1,4-benzoquinonediimine: The initial and primary oxidation product.

-

N-phenyl-p-benzoquinone monoamine: Formed from the hydrolysis of the diimine species.[6]

-

Bandrowski's base: A trimeric adduct that can form from the coupling of NPPD and its oxidized forms.[7]

-

Quinone species: Further hydrolysis of the diimine can lead to the formation of quinone-like compounds.[3]

The formation of a radical cation is a key step in the oxidation process, which can then deprotonate and be further oxidized.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 3. impact.ornl.gov [impact.ornl.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unveiling p-phenylenediamine rubber antioxidants as precursors of disinfection byproducts: Kinetics, formation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

Navigating the Terrain of p-Phenylenediamine Compounds: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD), a seemingly simple aromatic amine, and its derivatives are integral to numerous industrial and commercial applications, most notably as a key component in permanent hair dyes and as a precursor in the synthesis of polymers like Kevlar. However, behind its utility lies a complex toxicological profile that demands rigorous health and safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling p-phenylenediamine compounds, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to mitigate risks in a laboratory and manufacturing setting.

Chemical and Physical Properties of p-Phenylenediamine

p-Phenylenediamine (1,4-diaminobenzene) is a white to light purple crystalline solid that darkens upon exposure to air and light due to oxidation.[1][2] Understanding its physical and chemical properties is fundamental to safe handling and storage.

| Property | Value |

| CAS Number | 106-50-3 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol [1][3] |

| Melting Point | 140-142 °C (284-288 °F)[2] |

| Boiling Point | 267 °C (513 °F)[2] |

| Solubility in Water | 40 g/L at 20 °C[2] |

| Vapor Pressure | 0.01 mbar at 20 °C[1] |

| Flash Point | 155 °C (311 °F)[2] |

Toxicological Profile

The primary health concern associated with PPD is its potent skin sensitizing properties, leading to allergic contact dermatitis (ACD).[4][5][6] However, its toxicity extends beyond dermal effects, with acute and chronic exposures posing significant risks.

Acute Toxicity

PPD is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Ingestion can lead to severe systemic effects, including angioedema, respiratory distress, rhabdomyolysis, and acute renal failure.[4][9]

Chronic Toxicity

Repeated or prolonged exposure to PPD can lead to the development of allergic contact dermatitis, a delayed-type hypersensitivity reaction.[5][6] Once an individual is sensitized, even minute subsequent exposures can trigger a severe skin reaction.[10] There is limited evidence for carcinogenicity in humans, and the International Agency for Research on Cancer (IARC) classifies PPD in Group 3 (not classifiable as to its carcinogenicity to humans).[4]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for p-phenylenediamine.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 80 mg/kg | [11] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [11] |

| LC50 | Rat | Inhalation | 0.92 mg/L (4h) | [12] |

| Aquatic LC50 | - | - | 0.028 mg/L | [10] |

| NOAEL | Rat | Oral (90-day) | 8 mg/kg/day | [9] |

| LOAEL | Rat | Dermal | 1 mg/kg bw/d | [12] |

Mechanism of Skin Sensitization

The development of allergic contact dermatitis to PPD involves a complex series of events known as the Adverse Outcome Pathway (AOP) for skin sensitization. A key initiating event is the haptenation process, where PPD or its oxidation products covalently bind to skin proteins, forming immunogenic complexes.[13]

Role of Oxidation

PPD itself is a prohapten and requires activation through oxidation to become a potent sensitizer.[6][14] Upon exposure to air or in the presence of an oxidizing agent (like hydrogen peroxide in hair dyes), PPD is oxidized to highly reactive intermediates, such as benzoquinone diimine and Bandrowski's base, which readily react with skin proteins.[4][14]

MRGPRX2-Mediated Mast Cell Activation

Recent research has identified a role for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in PPD-induced immediate hypersensitivity reactions.[15] PPD can directly activate mast cells through MRGPRX2, leading to the release of inflammatory mediators like tryptase, contributing to the initial inflammatory response and itch.[15]

Caption: MRGPRX2 signaling pathway in PPD-induced mast cell activation.

Experimental Protocols for Hazard Assessment

A variety of in vivo and in vitro assays are available to assess the skin sensitization potential of chemicals like PPD. These are often used in a tiered or integrated testing strategy.

Caption: Integrated workflow for skin sensitization testing.

In Vivo: Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the current standard in vivo method for assessing skin sensitization potential.[16][17][18]

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance to the dorsum of the ear.[16][17][18]

-

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.[17]

-

Dose Selection: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are used.[3][19]

-

Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear for three consecutive days.[17]

-

Lymphocyte Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine or intraperitoneally with BrdU.[16]

-

Sample Collection: On day 6, the draining auricular lymph nodes are excised.[17]

-

Data Analysis: Lymph node cell proliferation is measured by scintillation counting (for ³H-thymidine) or ELISA (for BrdU). A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.[16][17]

-

In Chemico: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that assesses the first key event in the AOP for skin sensitization: covalent binding to proteins.[4][8][20]

-

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[8][20]

-

Methodology:

-

Peptide Solutions: Standardized solutions of cysteine- and lysine-containing peptides are prepared.[16][21]

-

Incubation: The test chemical is incubated with each peptide solution for 24 hours at room temperature.[4][16]

-

Analysis: The remaining concentration of the unreacted peptides is determined by high-performance liquid chromatography (HPLC) with UV detection.[16][21]

-

Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion value is used to classify the chemical into one of four reactivity classes: minimal, low, moderate, or high.[21]

-

In Vitro: KeratinoSens™ Assay - OECD 442D

This assay addresses the second key event in the AOP: keratinocyte activation.[5][10]

-

Principle: The KeratinoSens™ assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase.[5][10][22]

-

Methodology:

-

Cell Culture: KeratinoSens™ cells are seeded in 96-well plates.[22]

-

Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.[22]

-

Luminescence Measurement: After incubation, the luciferase activity is measured using a luminometer.[10]

-

Data Analysis: The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above a certain value.[22]

-

In Vitro: Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT addresses the third key event in the AOP: dendritic cell activation.[7][12][15][23]

-

Principle: This assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. It measures the upregulation of the co-stimulatory molecules CD86 and CD54 on the cell surface following exposure to a test chemical.[7][12][15]

-

Methodology:

-

Cell Culture: THP-1 cells are cultured and seeded in 24- or 48-well plates.[7]

-

Exposure: Cells are exposed to a range of concentrations of the test chemical for 24 hours.[7][15]

-

Flow Cytometry: The expression of CD86 and CD54 is measured using flow cytometry with fluorescently labeled antibodies.[7][12]

-

Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A chemical is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in at least 75% cell viability.[15]

-

Safe Handling and Exposure Controls

Given the significant health hazards of PPD, strict adherence to safety protocols is paramount.

Engineering Controls

-

Ventilation: All work with PPD should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[7][8]

-

Enclosure: For larger scale operations, enclosed systems should be utilized to prevent the release of PPD into the work environment.[10]

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times when handling PPD. Gloves should be inspected before use and changed frequently.[7]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][11]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[10]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately.[7][10]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling PPD and before eating, drinking, or smoking.[7][8]

-

Do not store food, beverages, or personal items in areas where PPD is handled or stored.[7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.